Exo1

Übersicht

Beschreibung

Exonuklease 1 (Exo1) ist ein proteincodierendes Gen, das für ein Protein mit 5'-zu-3'-Exonukleaseaktivität sowie RNase-H-Aktivität kodiert. Es ähnelt dem Saccharomyces cerevisiae-Protein this compound, das mit Msh2 interagiert und an der Mismatch-Reparatur und Rekombination beteiligt ist . Exonuklease 1 spielt eine entscheidende Rolle in verschiedenen DNA-Reparaturwegen, der Replikation, der Antikörperdiversifizierung und der Meiose .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Exonuklease 1 wird typischerweise durch rekombinante DNA-Technologie hergestellt. Das Gen, das für Exonuklease 1 kodiert, wird in einen Expressionsvektor kloniert, der dann in eine Wirtszelle, wie z. B. Escherichia coli oder Hefe, eingeführt wird. Die Wirtszellen werden unter bestimmten Bedingungen kultiviert, um das Exonuklease-1-Protein zu exprimieren, das anschließend mit Techniken wie Affinitätschromatographie gereinigt wird .

Industrielle Produktionsmethoden

In industrieller Umgebung umfasst die Produktion von Exonuklease 1 großtechnische Fermentationsprozesse. Die Wirtszellen werden in Bioreaktoren gezüchtet und die Expression von Exonuklease 1 wird durch spezifische Induktoren induziert. Das Protein wird dann geerntet und mit einer Kombination von chromatographischen Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Exonuclease 1 is typically produced through recombinant DNA technology. The gene encoding Exonuclease 1 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the Exonuclease 1 protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

In an industrial setting, the production of Exonuclease 1 involves large-scale fermentation processes. The host cells are grown in bioreactors, and the expression of Exonuclease 1 is induced using specific inducers. The protein is then harvested and purified using a combination of chromatographic techniques to achieve high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen

Exonuklease 1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Exonukleaseaktivität: Exonuklease 1 zeigt eine 5'-zu-3'-Exonukleaseaktivität, die die Entfernung von Nukleotiden vom 5'-Ende eines DNA-Strangs beinhaltet.

Endonukleaseaktivität: Exonuklease 1 hat auch eine Endonukleaseaktivität gegen 5'-überhängende Klappenstrukturen.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die durch die von Exonuklease 1 katalysierten Reaktionen gebildet werden, umfassen kürzere DNA-Fragmente, die aus der Exonukleaseaktivität resultieren, und gespaltene DNA-Strukturen aus der Endonukleaseaktivität .

Wissenschaftliche Forschungsanwendungen

Role in DNA Repair Mechanisms

Exo1 is primarily known for its function in DNA repair processes, particularly during the resection of double-strand breaks (DSBs). It plays a vital role in homologous recombination (HR) by generating single-stranded DNA (ssDNA) that is essential for repair.

- Mechanism of Action : this compound acts as a 5' to 3' exonuclease and 5' flap endonuclease, facilitating the processing of DNA nicks and DSBs. This activity is regulated by single-stranded DNA binding proteins (SSBs), such as replication protein A (RPA), which modulate this compound's binding and activity on damaged DNA .

- Case Study : In a study examining the effects of RPA on this compound activity, researchers found that depletion of RPA in human cells led to increased recruitment of this compound to damage sites but reduced overall DNA resection. This highlights the complex regulatory mechanisms governing this compound's function in vivo .

Implications in Cancer Biology

Recent studies have implicated this compound in various cancer types, suggesting its potential as a biomarker and therapeutic target.

- Hepatocellular Carcinoma (HCC) : Research has shown that this compound expression is significantly elevated in HCC tissues. High levels of this compound correlate with increased cell proliferation and invasiveness, indicating its role as an oncogene. Knockdown of this compound resulted in decreased tumorigenicity both in vitro and in vivo, suggesting that targeting this compound could be a viable therapeutic strategy for HCC .

- Polymorphisms and Cancer Risk : A meta-analysis identified associations between specific polymorphisms in the this compound gene and increased susceptibility to various cancers. This underscores the importance of genetic variations in influencing cancer risk and highlights the potential for personalized medicine approaches targeting this compound pathways .

Therapeutic Applications

The regulation of this compound activity presents opportunities for therapeutic interventions, particularly in cancer treatment.

- Inhibitors Development : Researchers are exploring chemical inhibitors that can modulate this compound activity. Such inhibitors could potentially enhance the efficacy of existing cancer therapies by preventing excessive DNA resection, which can lead to genomic instability .

- Degradation Mechanisms : Studies indicate that the degradation of this compound is a critical regulatory mechanism to prevent hyper-resection during DNA repair. Understanding this process may inform strategies to manipulate this compound levels therapeutically .

Summary Table of Applications

Wirkmechanismus

Exonuclease 1 exerts its effects through its enzymatic activities. It functions as a 5’ to 3’ exonuclease, removing nucleotides from the 5’ end of DNA strands. It also exhibits endonuclease activity, cleaving 5’-overhanging flap structures. These activities are crucial for DNA repair processes, including mismatch repair and double-strand break repair . Exonuclease 1 interacts with various proteins, such as Msh2, MLH1, and PCNA, to facilitate its role in DNA repair .

Vergleich Mit ähnlichen Verbindungen

Exonuklease 1 gehört zur Rad2/XPG-Familie von Nukleasen, zu der auch andere Mitglieder wie Flap-Endonuklease 1 (FEN1) und GEN1 gehören . Während alle diese Nukleasen ähnliche Exonuklease- und Endonukleaseaktivitäten aufweisen, haben sie unterschiedliche Substratspezifitäten und biologische Funktionen. Zum Beispiel verarbeitet FEN1 hauptsächlich Okazaki-Fragmente während der DNA-Replikation, während GEN1 an der Auflösung von Holliday-Kreuzungen während der homologen Rekombination beteiligt ist . Exonuklease 1 ist einzigartig in seiner doppelten Rolle bei Exonuklease- und Endonukleaseaktivitäten sowie seiner Beteiligung an mehreren DNA-Reparaturwegen .

Biologische Aktivität

Exonuclease 1 (EXO1) is a crucial enzyme involved in various biological processes, primarily associated with DNA metabolism, including DNA repair, replication, and recombination. This article delves into the biological activities of this compound, highlighting its enzymatic functions, regulatory mechanisms, and implications in diseases such as cancer.

Overview of this compound

This compound is a member of the RAD2 nuclease family and is characterized by its 5' to 3' exonuclease activity. It plays a pivotal role in maintaining genomic integrity through its involvement in several DNA repair pathways, including:

- DNA Mismatch Repair (MMR)

- Double-Strand Break Repair (DSBR)

- Telomere Maintenance

- Somatic Hypermutation and Class Switch Recombination in B cells

Enzymatic Functions

This compound exhibits both exonuclease and endonuclease activities, which are essential for processing various DNA structures. Its enzymatic functions can be summarized as follows:

| Function | Description |

|---|---|

| 5' to 3' Exonuclease | Degrades nucleotides from the 5' end of DNA strands. |

| 5' Flap Endonuclease | Cleaves flap structures during DNA replication and repair processes. |

| Holliday Junction Resolution | Processes complex DNA structures formed during homologous recombination. |

Regulatory Mechanisms

The activity of this compound is tightly regulated by post-translational modifications, particularly phosphorylation. For instance, phosphorylation by checkpoint kinases in response to DNA damage inhibits this compound's exonuclease activity, thereby stabilizing replication forks under stress conditions . This regulation is crucial for maintaining genomic stability during cellular stress.

This compound in Cancer Biology

Recent studies have highlighted the role of this compound in cancer, particularly hepatocellular carcinoma (HCC). Research indicates that:

- Upregulation in Tumors : this compound expression is significantly increased in HCC tissues, correlating with poor prognosis and liver cirrhosis .

- Functional Impact : Knockdown of this compound reduces proliferation and invasion of HCC cells both in vitro and in vivo, suggesting its potential role as an oncogene .

Genetic Studies

Genetic models have been employed to dissect the roles of this compound:

- Mouse Models : Studies using this compound-deficient mice demonstrate that both enzymatic and scaffolding functions of this compound are critical for error-free DNA repair processes. Mice lacking functional this compound exhibit increased susceptibility to genomic instability and cancer predisposition .

Implications for Therapeutics

Given its dual role in DNA repair and cancer progression, targeting this compound could provide therapeutic avenues for cancer treatment. Inhibitors designed to modulate its activity may enhance the efficacy of existing cancer therapies by impairing the ability of tumor cells to repair DNA damage.

Eigenschaften

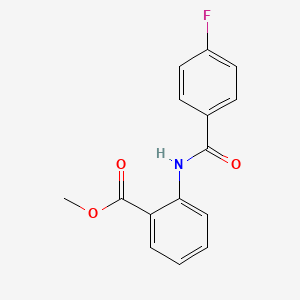

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.